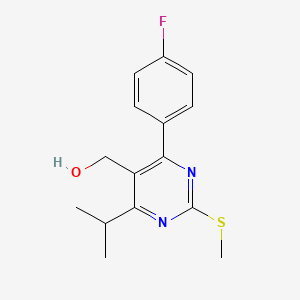









|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([C:14](OC)=[O:15])=[C:12]([CH:18]([CH3:20])[CH3:19])[N:11]=[C:10]([S:21][CH3:22])[N:9]=2)=[CH:4][CH:3]=1.C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C>O>[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:13]([CH2:14][OH:15])=[C:12]([CH:18]([CH3:20])[CH3:19])[N:11]=[C:10]([S:21][CH3:22])[N:9]=2)=[CH:4][CH:3]=1 |f:2.3|
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1C(=O)OC)C(C)C)SC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
100 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1C(=O)OC)C(C)C)SC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
an air duct, and stirred under a nitrogen atmosphere
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a mechanical stirrer
|
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling in an ice-salt bath
|
|
Type
|
CUSTOM
|
|
Details
|
further reacted for 2-3 hours
|
|
Duration
|
2.5 (± 0.5) h
|
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was collected
|
|
Type
|
WASH
|
|
Details
|
washed with water (200 mL×2)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated solution of sodium chloride (200 mL×1), and then dried overnight over anhydrous magnesium sulfate
|
|
Duration
|
8 (± 8) h
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to remove the solvent
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized in ethyl acetate
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=NC(=NC(=C1CO)C(C)C)SC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |